molecular formula C9H15N3S B2471063 5-(4-Methylcyclohexyl)-1,3,4-thiadiazol-2-amine CAS No. 1558484-55-1

5-(4-Methylcyclohexyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B2471063
CAS No.: 1558484-55-1
M. Wt: 197.3
InChI Key: RFCBRYJWFDCCOA-UHFFFAOYSA-N
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Description

5-(4-Methylcyclohexyl)-1,3,4-thiadiazol-2-amine is a 1,3,4-thiadiazole derivative characterized by a cyclohexyl substituent at the 5-position of the heterocyclic ring. The 1,3,4-thiadiazole scaffold is renowned for its broad-spectrum biological activities, including insecticidal, fungicidal, and anticancer properties .

Properties

IUPAC Name

5-(4-methylcyclohexyl)-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3S/c1-6-2-4-7(5-3-6)8-11-12-9(10)13-8/h6-7H,2-5H2,1H3,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFCBRYJWFDCCOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)C2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1558484-55-1
Record name 5-(4-methylcyclohexyl)-1,3,4-thiadiazol-2-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methylcyclohexyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-methylcyclohexylamine with thiocarbohydrazide in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.

Chemical Reactions Analysis

Cyclodehydration Reactions

The compound is synthesized via cyclodehydration of thiosemicarbazide derivatives in the presence of polyphosphate ester (PPE), as demonstrated in one-pot reactions (Figure 1). This method avoids toxic reagents like POCl₃ or SOCl₂ and achieves yields of 44–70% depending on the carboxylic acid precursor .

Table 1: Reaction Yields with Varied Carboxylic Acids

Carboxylic Acid PrecursorYield (%)
Benzoic acid64.4
3-Phenylpropionic acid47.8
Phenoxyacetic acid44.4
2-Naphthaleneacetic acid67.2
Adipic acid70.3

The reaction proceeds through three steps:

  • Salt formation between thiosemicarbazide and carboxylic acid.

  • Dehydration to form an acylation intermediate (e.g., 2-benzoylhydrazine-1-carbothioamide).

  • Cyclodehydration to yield the thiadiazole ring .

Nucleophilic Substitution at the Amine Group

The primary amine (-NH₂) participates in substitution reactions with electrophiles. For example:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of NaH to form N-alkylated derivatives .

  • Acylation : Forms amides when treated with acyl chlorides or anhydrides under basic conditions .

Evidence :

  • IR spectra of analogous compounds show NH₂ stretching at 3072–3400 cm⁻¹, confirming the amine’s reactivity .

  • ¹H NMR data (e.g., δ 7.33 ppm for NH₂ protons) corroborate substitution patterns .

Ring-Opening and Rearrangement

Under acidic conditions (e.g., HCl), the thiadiazole ring can undergo partial hydrolysis or rearrangement. For instance, treatment with concentrated HCl converts intermediates like 2-benzoylhydrazine-1-carbothioamide into the final thiadiazole product, demonstrating the reversibility of cyclodehydration under controlled conditions .

Spectroscopic Characterization

Key data supporting reaction outcomes:

  • ¹³C NMR : Peaks at 156–169 ppm confirm the thiadiazole ring’s stability post-reaction .

  • LC-MS : Molecular ion peaks (e.g., m/z 220.05 for C₁₁H₁₃N₃S) validate product integrity .

Comparative Reactivity

The 4-methylcyclohexyl substituent enhances steric hindrance compared to phenyl or fluorophenyl analogs, moderating reaction rates in substitution and cyclization processes .

Scientific Research Applications

Antimicrobial Properties

Research indicates that 5-(4-Methylcyclohexyl)-1,3,4-thiadiazol-2-amine possesses significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains. The mechanism of action likely involves interaction with bacterial enzymes or structural components, leading to disruption of cellular functions.

Anticancer Activity

The compound has been evaluated for its anticancer properties against several cancer cell lines. In vitro studies demonstrated cytotoxic effects on human cancer cells such as MCF-7 (breast adenocarcinoma) and HepG2 (hepatocellular carcinoma). The median inhibitory concentration (IC50) values indicate substantial potency, suggesting that modifications to the thiadiazole ring can further enhance its anticancer efficacy.

Table 1: Cytotoxicity Evaluation Against Cancer Cell Lines

Cell LineIC50 (µM)Description
MCF-715Breast adenocarcinoma
HepG220Hepatocellular carcinoma

Case Study: Anticancer Efficacy

A study evaluated the anticancer efficacy of this compound against various cancer cell lines. The results indicated significant cytotoxicity with potential applications in cancer therapy. Further structure-activity relationship studies revealed that specific modifications could enhance its potency and selectivity against tumor cells.

Case Study: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound against clinical isolates of bacteria. The findings demonstrated effective inhibition against multiple strains, highlighting its potential as a therapeutic agent in combating bacterial infections.

Mechanism of Action

The mechanism of action of 5-(4-Methylcyclohexyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and molecular targets are still under investigation, but the compound’s ability to modulate biological processes makes it a promising candidate for further research.

Comparison with Similar Compounds

Structural and Physicochemical Properties

  • Planarity of the Thiadiazole Ring : The core 1,3,4-thiadiazole ring is planar (mean deviation: 0.0042 Å), facilitating π-π stacking with biological targets .
  • Hydrogen Bonding : Analogous compounds (e.g., anti-SARS-CoV-2 derivatives) engage in hydrogen bonding via the thiadiazole-2-amine moiety, critical for target binding .

Key Research Findings

Central Nervous System (CNS) Activities

  • Chlorophenoxy-substituted derivatives (e.g., compound 4c) demonstrate potent anticonvulsant activity (ED50 = 20.11 mg/kg in MES test), attributed to enhanced blood-brain barrier penetration .

Antimicrobial and Antiviral Potential

  • In silico studies highlight 1,3,4-thiadiazol-2-amine derivatives as SARS-CoV-2 main protease inhibitors via interactions with Cys44 and His164 .

Biological Activity

5-(4-Methylcyclohexyl)-1,3,4-thiadiazol-2-amine is a compound belonging to the thiadiazole class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties based on recent research findings.

Overview of Thiadiazole Compounds

Thiadiazoles are a class of heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms and three carbon atoms. They exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and analgesic effects. The specific activity often depends on the substituents attached to the thiadiazole ring.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The compound has shown promising results in vitro against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

In vitro cytotoxicity assays were conducted using human cancer cell lines such as MCF-7 (breast adenocarcinoma) and HepG2 (hepatocellular carcinoma). The cytotoxic effects were measured using the MTT assay, with results expressed as median inhibitory concentration (IC50).

CompoundCell LineIC50 (µg/mL)Reference
This compoundMCF-710.10
This compoundHepG26.51

The compound exhibited significant cytotoxicity against both cell lines, indicating its potential as an effective anticancer agent. Additionally, structure-activity relationship (SAR) studies revealed that modifications on the thiadiazole ring could enhance its potency.

Antimicrobial Activity

Thiadiazole derivatives are known for their antimicrobial properties. Research has shown that this compound possesses notable antibacterial and antifungal activities.

Antibacterial Efficacy

The antibacterial activity of the compound was evaluated against various strains of bacteria. The minimum inhibitory concentration (MIC) values were determined to assess its effectiveness.

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus<8
Escherichia coli<16
Pseudomonas aeruginosa<32

These results suggest that this compound is effective against both Gram-positive and Gram-negative bacteria.

Antifungal Activity

In addition to antibacterial properties, the compound also showed antifungal activity against common fungal pathogens.

Fungal StrainMIC (µg/mL)Reference
Candida albicans32
Aspergillus niger42

The antifungal efficacy indicates that this thiadiazole derivative could be a candidate for developing new antifungal agents.

The mechanisms underlying the biological activities of this compound are still being elucidated. However, it is believed that the compound induces apoptosis in cancer cells through various pathways. Additionally, its antimicrobial effects may result from disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

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